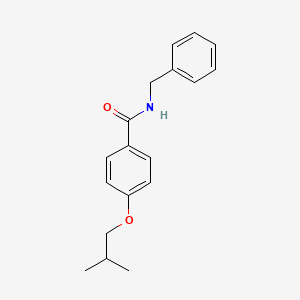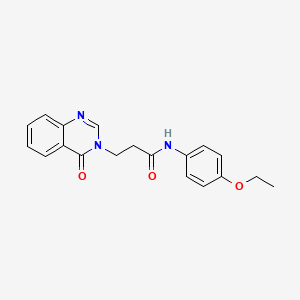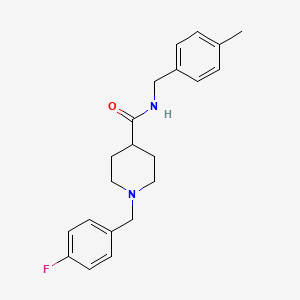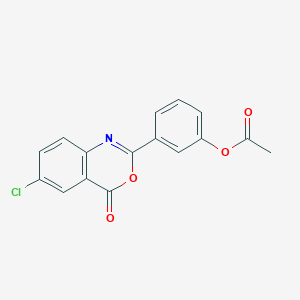
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the inhibition of various enzymes and receptors, resulting in the modulation of various signaling pathways. The compound has been found to exhibit potent inhibitory activity against COX-2, which is involved in the production of prostaglandins, leading to the modulation of inflammation. N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has also been found to inhibit PDE4, resulting in the modulation of cyclic adenosine monophosphate (cAMP) levels, which is involved in various physiological processes such as immune response and inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, which is involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit various biochemical and physiological effects such as the modulation of inflammation, immune response, and pain perception. The compound has been found to exhibit potent inhibitory activity against COX-2, resulting in the modulation of prostaglandin production, leading to the modulation of inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to inhibit PDE4, resulting in the modulation of cAMP levels, which is involved in various physiological processes such as immune response and inflammation. Moreover, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, resulting in the modulation of various physiological processes such as pain perception, appetite, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several advantages and limitations for lab experiments. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various physiological processes. However, the compound has low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has poor bioavailability, making it difficult to administer in vivo.
Orientations Futures
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several potential future directions for research. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Moreover, the compound has been found to exhibit potent antagonistic activity against CB1, making it a potential therapeutic agent for various psychiatric disorders such as anxiety and depression. Additionally, the compound has been found to exhibit potent inhibitory activity against PDE4, making it a potential therapeutic agent for various respiratory disorders such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
In conclusion, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent inhibitory activity against various enzymes and receptors, resulting in the modulation of various physiological processes. The compound has several advantages and limitations for lab experiments, and several potential future directions for research. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the reaction between 3-chloroaniline and 1,2,3-trimethyl-1H-indole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptor type 1 (CB1).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFUCPRDIWKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)





![4-bromobenzaldehyde [6-(diphenylamino)-1,3,5-triazine-2,4-diyl]hydrazone](/img/structure/B5869856.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)